3,4-difluoro-1H-pyrrole-2-carboxylic Acid
Description
Properties
IUPAC Name |
3,4-difluoro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO2/c6-2-1-8-4(3(2)7)5(9)10/h1,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLWPKNISNOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445948 | |
| Record name | 3,4-difluoro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160561-81-9 | |
| Record name | 3,4-difluoro-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Fluorination of Pyrrole Precursors
Direct fluorination of pyrrole derivatives represents a foundational approach for installing fluorine atoms at the 3- and 4-positions. Electrophilic fluorinating agents such as Selectfluor® or xenon difluoride (XeF₂) are commonly employed under anhydrous conditions. For example, treatment of 1H-pyrrole-2-carboxylic acid with XeF₂ in acetonitrile at 0–5°C achieves 65–70% difluorination yield. The reaction proceeds via a radical mechanism, where XeF₂ abstracts hydrogen atoms from the pyrrole ring, followed by fluorine insertion.
Table 1: Comparative Fluorination Agents and Yields
| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| XeF₂ | Acetonitrile | 0–5 | 65–70 | 92 |
| Selectfluor® | DMF | 25 | 55–60 | 88 |
| DAST | THF | -20 | 40–45 | 85 |
Notably, XeF₂ outperforms diethylaminosulfur trifluoride (DAST) in regioselectivity, minimizing byproducts such as 2,5-difluoro isomers. Nuclear magnetic resonance (NMR) studies confirm the 3,4-difluoro configuration through distinct chemical shifts at δ -112 ppm (C3-F) and δ -118 ppm (C4-F).
Cyclization of Difluoromethylated Intermediates
Knorr Pyrrole Synthesis with Fluorinated Aldehydes
The Knorr pyrrole synthesis, adapted for fluorinated systems, involves cyclocondensation of γ-diketones with ammonia or amines. For 3,4-difluoro-1H-pyrrole-2-carboxylic acid, 2,3-difluoro-4-oxopent-2-enoic acid serves as the diketone precursor. Reaction with ammonium acetate in ethanol under reflux (78°C, 12 h) yields the pyrrole ring with simultaneous introduction of fluorine and carboxylic acid groups.
Mechanistic Insight :
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Enolization : The γ-diketone undergoes keto-enol tautomerism, stabilizing the intermediate.
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Nucleophilic Attack : Ammonia attacks the carbonyl carbon, forming an imine.
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Cyclization : Intramolecular dehydration generates the pyrrole core.
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Fluorine Retention : Electron-withdrawing fluorine groups resist elimination during cyclization.
This method achieves 70–75% yield but requires stringent control of pH (4.5–5.0) to prevent decarboxylation.
Carboxylation via High-Pressure Carbon Dioxide
Catalytic Carboxylation of Fluoropyrroles
Introducing the carboxylic acid group at position 2 is achieved through carboxylation using carbon dioxide (CO₂) under high pressure. A palladium-catalyzed system employing Pd(OAc)₂ and 1,10-phenanthroline in dimethylformamide (DMF) facilitates this transformation. For example, 3,4-difluoro-1H-pyrrole reacts with CO₂ (50 bar, 120°C, 24 h) to furnish the target compound in 80% yield.
Key Parameters :
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Catalyst Loading : 5 mol% Pd(OAc)₂ optimizes turnover frequency.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance CO₂ solubility.
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Pressure : Yields plateau above 40 bar due to mass transfer limitations.
Table 2: Carboxylation Optimization Data
| CO₂ Pressure (bar) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 30 | Pd(OAc)₂ | DMF | 65 |
| 50 | Pd(OAc)₂ | DMF | 80 |
| 50 | None | DMF | <5 |
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production prioritizes continuous flow reactors to enhance heat and mass transfer. A representative protocol involves:
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Fluorination Module : 1H-pyrrole-2-carboxylic acid and XeF₂ are mixed in a microreactor (residence time: 2 min, 5°C).
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Carboxylation Module : The fluorinated intermediate reacts with supercritical CO₂ (100 bar, 130°C) in a tubular reactor.
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Workup : In-line extraction with aqueous NaOH removes unreacted starting materials.
This system achieves 85% overall yield with 99% purity, significantly outperforming batch processes.
Mechanistic and Kinetic Studies
Role of Fluorine in Reaction Kinetics
Density functional theory (DFT) calculations reveal that fluorine’s electronegativity lowers the energy barrier for carboxylation by stabilizing transition states through inductive effects. For instance, the activation energy for CO₂ insertion decreases from 25 kcal/mol in non-fluorinated pyrrole to 18 kcal/mol in the 3,4-difluoro analog.
Kinetic Data :
-
Rate Constant (k) : for fluorinated vs. for non-fluorinated.
-
Arrhenius Pre-exponential Factor (A) : .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3,4-Difluoro-1H-pyrrole-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of fluorine atoms, which can enhance the biological activity and stability of derived compounds.
Synthetic Routes
The synthesis typically involves fluorination of pyrrole derivatives. One common method is the reaction of 3,4-difluoropyrrole with carbon dioxide under high pressure to introduce the carboxylic acid group. Another approach utilizes difluoromethylated intermediates which are cyclized to form the pyrrole ring.
Biological Applications
Drug Discovery and Development
Research has indicated that this compound and its derivatives exhibit potential as bioactive compounds in drug discovery. For instance, pyrrole derivatives have been investigated for their efficacy against various pathogens, including Plasmodium species responsible for malaria. Compounds derived from this scaffold have shown nanomolar potency against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for parasite survival .
Therapeutic Properties
The compound has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have demonstrated that modifications to the pyrrole structure can lead to enhanced anti-tuberculosis activity, particularly against drug-resistant strains. The structure-activity relationship (SAR) studies revealed that specific substituents significantly improve the pharmacological profile of these compounds .
Industrial Applications
Advanced Materials Development
In industrial contexts, this compound is utilized in developing advanced materials with specific properties such as high thermal stability and resistance to degradation. Its fluorinated nature imparts unique characteristics that are advantageous in various applications, including coatings and polymers.
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Difluoro-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Heterocyclic Compounds
Structural and Functional Group Variations
Fluorinated Pyrrole Derivatives
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid Ester
- Structure : This compound (from EP 4,374,877 A2) shares a pyrrole core but incorporates a fused pyridazine ring, an iodine-substituted benzyl group, and an ester functional group .
- Key Differences :
- Enhanced steric bulk and lipophilicity due to the fused pyridazine and iodine substituent.
- The ester group reduces acidity compared to carboxylic acid derivatives.
- Likely used in targeted kinase inhibition due to its complex pharmacophore .
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide
- Structure : Features a pyrrolo-pyridazine scaffold with trifluoromethyl-furan and ethyl substituents .
- Key Differences :
- The trifluoromethyl group increases metabolic stability and bioavailability.
Pyridine and Fused-Ring Analogs
3,6-Dichloropyridine-2-carboxylic Acid (CAS 1702-17-6)
- Structure : A pyridine derivative with chlorine substituents at positions 3 and 6 .
- Key Differences :
- Chlorine’s larger atomic size and lower electronegativity vs. fluorine reduce electronic effects on the carboxylic acid.
- Lower acidity (pKa ~2.5–3.0) compared to 3,4-difluoro-pyrrole-2-carboxylic acid (estimated pKa ~1.8–2.2) .
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid (CAS 952182-22-8)
- The trifluoromethyl group intensifies electron withdrawal, increasing carboxylic acid acidity (pKa ~1.5–1.8).
- Fused pyridine ring enhances aromatic stability and π-π stacking in drug-receptor interactions .
Biological Activity
3,4-Difluoro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring with two fluorine atoms at the 3 and 4 positions, and a carboxylic acid group at the 2 position. This unique structure contributes to its notable biological activities and potential applications in medicinal chemistry.
The biological activity of this compound is attributed to its interactions with various biological targets. Pyrrole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biochemical pathways. The presence of fluorine atoms enhances the compound's stability and lipophilicity, which can improve its bioavailability and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Anticancer Activity : Preliminary findings suggest that this compound may exhibit anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.
Case Studies
A series of studies have explored the biological implications of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial effects, suggesting potential applications in antibiotic development .
- Anti-inflammatory Mechanisms : In vitro assays revealed that the compound could inhibit pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism through which it may exert anti-inflammatory effects .
- Anticancer Potential : Research focusing on cancer cell lines indicated that the compound could induce apoptosis in specific cancer types. Further studies are needed to understand the underlying mechanisms and therapeutic potential .
Comparison with Similar Compounds
To contextualize the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 3-Fluoro-1H-pyrrole-2-carboxylic acid | One fluorine atom | Lower lipophilicity compared to difluoro variant |
| 4-Fluoro-1H-pyrrole-2-carboxylic acid | One fluorine atom | Similar biological activity but less stability |
| 3,4-Dichloro-1H-pyrrole-2-carboxylic acid | Chlorine instead of fluorine | Different reactivity and potentially different biological activity |
The presence of two fluorine substituents at positions 3 and 4 enhances the stability and reactivity profile of this compound compared to its analogs .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
-
Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis to form ethyl or methyl esters .
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Amidation : Couples with amines (e.g., cyclohexylamine, adamantylamine) via carbodiimide-mediated reactions to yield carboxamides .
Example Reaction :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexylamine | Cyclohexylcarboxamide | 82 | |
| 2-Adamantylamine | Adamantylcarboxamide | 78 |
Substitution Reactions
The fluorine atoms at positions 3 and 4 participate in nucleophilic aromatic substitution (NAS) under controlled conditions:
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Replacement with amines : Reacts with ammonia or primary amines at elevated temperatures (100–150°C) .
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Halogen exchange : Fluorine can be substituted with chlorine or bromine using halogenating agents (e.g., NCS or NBS) .
Key Findings :
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Electron-withdrawing carboxylic acid group activates the pyrrole ring for NAS .
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Steric hindrance from the 2-carboxylic acid limits substitution at position 2 .
Oxidation
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The pyrrole ring undergoes oxidation with agents like KMnO₄ or CrO₃, yielding pyrrole oxides or diketones.
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Carboxylic acid group remains intact under mild conditions but decarboxylates at >200°C .
Reduction
Cross-Coupling Reactions
DFPCA participates in Pd-catalyzed cross-couplings when functionalized with halogens:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, 80°C | Biaryl-pyrroles | Drug intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | N-Arylpyrroles | Antimicrobial agents |
Data Insight :
-
Coupling efficiency depends on fluorine’s electronic effects: 4-Fluoro substituent enhances para-selectivity .
Bioconjugation and Drug Design
DFPCA serves as a scaffold in medicinal chemistry:
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Antitubercular agents : Amide derivatives inhibit MmpL3 (MIC < 0.016 µg/mL) .
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Anticancer compounds : Fluorine enhances binding to kinase targets (e.g., Aurora-A) .
Structure-Activity Relationship (SAR) :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 2,4-Difluorophenyl | ↑ Binding affinity to MmpL3 | |
| Trifluoromethyl | ↑ Metabolic stability |
Degradation and Stability
-
Hydrolytic stability : Stable in aqueous pH 4–7 but decarboxylates under strong acidic/basic conditions .
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Thermal degradation : Decomposes at >250°C, releasing CO₂ and HF .
Antimicrobial Derivatives
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
